molecular formula C9H19NO B14415798 2,2,3,3-Tetramethylpiperidin-1-ol CAS No. 84562-84-5

2,2,3,3-Tetramethylpiperidin-1-ol

Cat. No.: B14415798
CAS No.: 84562-84-5
M. Wt: 157.25 g/mol
InChI Key: UFCONGYNRWGVGH-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylpiperidin-1-ol is a high-purity organic compound of significant interest in scientific research and development. This chemical belongs to a class of hindered amines based on the piperidine structure, which are renowned for their utility across diverse chemical and biochemical applications. As a stable, hindered alcohol and amine, it serves as a key synthetic intermediate and a precursor for the development of more complex molecules, including nitroxide radicals. These radicals, such as the well-known TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), are widely used as catalysts for the selective oxidation of primary alcohols to aldehydes, a fundamental transformation in organic synthesis . Furthermore, tetramethylpiperidine-based compounds are extensively studied for their roles as stabilizers and antioxidants. Related compounds like Tempol (4-hydroxy-TEMPO) demonstrate potent antioxidant activity by functioning as superoxide dismutase (SOD) mimetics, effectively scavenging reactive oxygen species (ROS) in biological systems . This makes such compounds valuable tools in biochemical research for probing oxidative stress pathways and investigating potential cytoprotective effects in cellular models . The structural features of this compound, including its steric hindrance, are critical for its stability and performance in these applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Please Note: The chemical data in these search results extensively cover analogues like 2,2,6,6-tetramethylpiperidin-1-ol and TEMPO, but not the specific 2,2,3,3-isomer. It is highly recommended to verify the exact structure, properties, and applications of "this compound" through specialized chemical databases and literature before finalizing the product information.

Properties

CAS No.

84562-84-5

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-hydroxy-2,2,3,3-tetramethylpiperidine

InChI

InChI=1S/C9H19NO/c1-8(2)6-5-7-10(11)9(8,3)4/h11H,5-7H2,1-4H3

InChI Key

UFCONGYNRWGVGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1(C)C)O)C

Origin of Product

United States

Preparation Methods

Ring Construction via Cyclization Reactions

Piperidine rings are commonly synthesized through cyclization of linear precursors. For example, 2,2,6,6-tetramethylpiperidin-4-ol is prepared via Dieckmann cyclization of dimethyl-substituted diesters, followed by reduction. Adapting this approach, a hypothetical route to this compound could involve:

  • Cyclization of a γ-amino ketone with pre-installed methyl groups at carbons 2 and 3.
  • Reductive amination to form the piperidine backbone, though steric effects may limit yield.

Direct Methylation of Piperidine Intermediates

Methylation at specific positions is achievable via SN2 reactions or radical-mediated processes. In 2,2,6,6-tetramethylpiperidine (TEMP) synthesis, quaternization of the nitrogen with methyl halides under phase-transfer catalysis (PTC) enables successive methylations. For 2,2,3,3 substitution:

  • Stepwise alkylation using bulky bases (e.g., LDA) to deprotonate specific carbons.
  • Methyl Grignard reagents for nucleophilic attack on ketone intermediates at positions 2 and 3.

Introducing the N-Hydroxyl Functionality

Oxidation of Secondary Amines

While TEMP derivatives are oxidized to nitroxides (e.g., TEMPO) using H₂O₂ and metal catalysts, achieving N-hydroxylation without over-oxidation requires precise control:

  • Low-temperature oxidation (0–40°C) with stoichiometric H₂O₂ (1.5–2.5 equiv.).
  • Catalytic systems : Tungsten or molybdenum salts to suppress N-oxide formation.

Hydroxylamine Derivatives

Alternative routes involve displacing a leaving group with hydroxylamine:

  • Quaternization of 2,2,3,3-tetramethylpiperidine with methyl triflate.
  • Nucleophilic substitution with NH₂OK in anhydrous THF.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (Hypothetical)
Cyclization/Reduction High regiocontrol Multi-step, low scalability 30–45%
Direct Methylation Utilizes established PTC conditions Steric hindrance reduces efficiency 20–35%
N-Hydroxylation Single-step from amine precursor Risk of over-oxidation to nitroxide 40–55%

Stabilization and Purification Strategies

The polar N-hydroxy group necessitates stabilization via:

  • Hydrogen bonding : Crystallization from ether/hexane mixtures.
  • Derivatization : Protection as benzyl ethers during synthesis (e.g., 1-(benzyloxy)-2,2,6,6-tetramethylpiperidine).
  • Low-temperature storage : To prevent radical formation.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethylpiperidin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2,2,3,3-Tetramethylpiperidin-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a stabilizer in radical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and neuroprotective agent.

    Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylpiperidin-1-ol involves its interaction with various molecular targets and pathways. As an antioxidant, it scavenges free radicals and prevents oxidative damage to cells and tissues. In biological systems, it may interact with enzymes and proteins, modulating their activity and contributing to its protective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Piperidine Derivatives
Compound Name Substituent Positions Functional Group Molecular Formula CAS Number
2,2,3,3-Tetramethylpiperidin-1-ol 2,3 (Me); 1 (OH) Alcohol C₉H₁₉NO Not provided
TEMPO (2,2,6,6-Tetramethylpiperidin-1-ol) 2,6 (Me); 1 (O•) Nitroxide Radical C₉H₁₈NO 2564-83-2
TMP (2,2,6,6-Tetramethylpiperidin-4-ol) 2,6 (Me); 4 (OH) Alcohol C₉H₁₉NO 7031-93-8

Key Observations :

  • Steric Effects : The 2,3-methyl substitution in this compound creates a distinct spatial environment compared to TEMPO and TMP, which have 2,6-methyl groups. This affects accessibility to reactive sites (e.g., the hydroxyl group or radical center) .
  • Functional Group Differences: TEMPO’s nitroxide radical (O•) enables unique redox properties, making it a potent catalyst for oxidation reactions (e.g., converting alcohols to aldehydes/ketones) .

Reactivity and Mechanistic Differences

Table 2: Reactivity Profiles
Compound Primary Reactivity Mechanism Applications
This compound Likely hydrogen bonding/stabilization Potential stabilizer, synthetic intermediate
TEMPO Single-electron transfer (SET) Oxidation catalysis, polymer stabilization
TMP Sterically hindered alcohol Antioxidant, light stabilizer

Mechanistic Insights :

  • TEMPO : Operates via SET mechanisms, facilitating oxidation of alcohols to carbonyl compounds. Its radical stability is enhanced by 2,6-methyl groups, which prevent undesired side reactions .
  • TMP : The 4-position hydroxyl group in TMP participates in stabilization reactions, such as scavenging free radicals in polymers. Its hindered structure reduces susceptibility to degradation .
  • However, its steric hindrance could limit nucleophilic activity compared to less hindered alcohols.

Q & A

Basic Research Questions

Q. What experimental conditions optimize the use of hindered amine derivatives (e.g., TEMPO) as oxidation catalysts?

  • Methodology : Use the TEMPO/NaClO/NaBr catalytic system for alcohol oxidations. Adjust pH to 8.5–10.5 and maintain temperatures between 0–25°C to balance reactivity and selectivity. Molar ratios of 1:1.2 (substrate:TEMPO) are recommended for primary alcohol oxidation to aldehydes .
  • Data Reference : TEMPO’s redox mechanism involves N-oxoammonium intermediates, with recyclability achieved via co-oxidants like NaClO .

Q. How can researchers characterize the purity and stability of hindered amines under varying storage conditions?

  • Methodology :

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards.
  • Stability : Conduct accelerated degradation studies at 40°C/75% relative humidity for 4 weeks. Monitor decomposition via FTIR (loss of N–O• radical signal at 1370 cm⁻¹) .
    • Key Parameters : Melting point (36–40°C), solubility in methanol (9.7 g/L), and vapor pressure (0.4 hPa at 20°C) provide baseline quality metrics .

Q. What safety protocols are critical when handling hindered amines in laboratory settings?

  • Protocols :

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact (H315, H319 hazards) .
  • Store at 2–8°C under inert atmosphere to prevent degradation .
  • In case of exposure, remove contaminated clothing, rinse skin with water for 15 minutes, and seek medical attention .

Advanced Research Questions

Q. How can contradictory data on the catalytic efficiency of hindered amines in non-aqueous solvents be resolved?

  • Analysis Framework :

Solvent Screening : Test polar aprotic (e.g., acetonitrile) vs. hydrophobic solvents (e.g., toluene) to assess TEMPO’s solubility and intermediate stability.

Kinetic Profiling : Compare reaction rates (via GC-MS or in situ Raman spectroscopy) under identical conditions.

Computational Modeling : Use DFT to evaluate solvent effects on N-oxoammonium ion formation energy .

  • Case Study : TEMPO’s efficiency drops in water-insoluble solvents due to poor intermediate solubility; adding phase-transfer agents (e.g., tetrabutylammonium bromide) can mitigate this .

Q. What strategies enhance the recyclability of hindered amine catalysts in continuous flow systems?

  • Methodology :

  • Immobilization : Anchor TEMPO onto silica nanoparticles or polymeric resins (e.g., polystyrene) to enable catalyst recovery.
  • Biphasic Systems : Use ionic liquid/water mixtures to partition TEMPO into the reusable phase.
  • Process Optimization : In flow reactors, maintain residence times >10 minutes and oxidant stoichiometry <1.5 equivalents to minimize side reactions .
    • Data Conflict : Some studies report TEMPO deactivation after 3 cycles due to radical quenching; pre-treating with ascorbic acid can regenerate activity .

Q. How do steric effects in hindered amines influence their selectivity in asymmetric oxidations?

  • Experimental Design :

Substrate Scope : Test bulkier alcohols (e.g., menthol) vs. linear analogs (e.g., 1-octanol) to probe steric limitations.

Chiral Modifiers : Introduce chiral co-catalysts (e.g., (R)-BINOL) to enhance enantioselectivity.

X-ray Crystallography : Resolve TEMPO-substrate adducts to identify steric clashes at the C2/C6 methyl groups .

  • Contradiction : While TEMPO’s methyl groups hinder large substrates, they stabilize transition states in small-molecule oxidations, yielding >90% selectivity .

Key Notes

  • The FAQs leverage TEMPO (2,2,6,6-Tetramethylpiperidin-1-ol) as a model system due to its well-documented research profile. Adjustments may be needed for the 2,2,3,3 isomer.
  • Safety and regulatory guidelines comply with REACH and CLP classifications .

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